molecular formula C14H22BN3O3 B3229242 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL)morpholine CAS No. 1283180-64-2

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL)morpholine

Cat. No.: B3229242
CAS No.: 1283180-64-2
M. Wt: 291.16 g/mol
InChI Key: VIKHOGFHLCSSDL-UHFFFAOYSA-N
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Description

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)morpholine is a boronate ester-containing compound featuring a pyrazine core linked to a morpholine moiety. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1,4-positions, confers electron-deficient characteristics, making this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. The morpholine group enhances solubility in polar solvents, facilitating its use in pharmaceutical and materials science applications.

Properties

IUPAC Name

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-17-12(10-16-11)18-5-7-19-8-6-18/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKHOGFHLCSSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146655
Record name 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrazinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283180-64-2
Record name 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrazinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283180-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrazinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL)morpholine is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C13H20BNO3
  • Molecular Weight : 249.12 g/mol
  • CAS Number : [insert CAS number if available]

Structural Representation

The compound features a morpholine ring connected to a pyrazine moiety, which is further substituted with a dioxaborolane group. This unique structure is hypothesized to contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds similar to This compound may exhibit diverse pharmacological effects:

  • Antimicrobial Activity : Some derivatives have shown antibacterial properties against various strains of bacteria. For instance, compounds with similar structures have demonstrated significant activity against Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol .
  • Anti-inflammatory Effects : The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been reported in related morpholine derivatives. For example, certain morpholine derivatives exhibited IC50 values in the low micromolar range against these enzymes, indicating potential as anti-inflammatory agents .
  • Neuroprotective Properties : Some studies suggest that morpholine-based compounds may inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in the body:

  • The dioxaborolane group is known for its role in stabilizing interactions with biological targets.
  • The morpholine ring can enhance lipid solubility and facilitate cellular uptake.

Study on Morpholine Derivatives

A study published in Molecules assessed various benzimidazole-morpholine derivatives for their biological activities. Notably:

  • Compounds showed promising results against COX enzymes.
  • IC50 values were reported for several derivatives, with some exhibiting greater efficacy than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Toxicological Screening

Toxicity assessments using MTT and Ames tests indicated that certain derivatives of morpholine were non-cytotoxic and non-genotoxic at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Data Table of Biological Activity

Compound NameActivity TypeTargetIC50/MIC Values
4bAntibacterialPseudomonas aeruginosaMIC = 250 µg/mL
2bAnti-inflammatoryCOX-1IC50 = 8.096 µM
2jAnti-inflammatoryCOX-2IC50 = 13.09 µM

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of morpholine compounds exhibit significant anticancer properties. The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL moiety enhances the biological activity of pyrazine-based structures. Studies have shown that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Neuroprotective Effects
Morpholine derivatives have been explored for their neuroprotective effects in various neurodegenerative diseases. The unique structure of this compound allows it to interact with neurotransmitter systems and may provide therapeutic benefits in conditions like Alzheimer's disease .

Materials Science

Covalent Organic Frameworks (COFs)
The compound serves as a key building block in the synthesis of covalent organic frameworks (COFs). These frameworks are known for their high surface area and tunable porosity, making them suitable for applications in gas storage and separation . The presence of the boronate group allows for post-synthetic modifications that enhance the properties of COFs for specific applications such as photocatalysis and drug delivery.

Photocatalytic Applications
Recent studies have demonstrated that COFs synthesized using this compound exhibit excellent photocatalytic activity for hydrogen generation under visible light. The evolution rate reported is up to 1410 μmol g1^{-1} h1^{-1}, showcasing its potential in renewable energy applications .

Catalysis

Cross-Coupling Reactions
The boronate functional group in this compound is instrumental in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is critical in organic synthesis for forming carbon-carbon bonds. The compound can be utilized to synthesize complex organic molecules with high efficiency and selectivity .

Hydroboration Reactions
The compound facilitates hydroboration reactions of alkenes and alkynes, which are vital in the preparation of organoboron compounds. These reactions are essential for producing intermediates used in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of morpholine derivatives containing boronate groups and their evaluation against various cancer cell lines. The results indicated a promising increase in cytotoxicity compared to non-boronated analogs .

Case Study 2: Photocatalytic Hydrogen Production

In a recent publication, researchers reported the design of COFs using the compound as a linker. The study demonstrated that these materials not only facilitate hydrogen production but also exhibit stability under operational conditions, making them suitable for practical applications in renewable energy technologies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Heterocycle Molecular Formula Molecular Weight Key Substituents Yield (Synthesis) Applications CAS/References
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)morpholine Pyrazine Likely C14H22BN3O3 ~291 (estimated) Pyrazine, morpholine Not reported Cross-coupling, pharmaceuticals, materials science Not explicitly provided
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Pyrimidine C14H22BN3O3 291.160 Pyrimidine, morpholine Not reported Organic synthesis, drug development 957198-30-0
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine Pyridine C15H23BN2O3 290.17 Pyridine, morpholine Not reported OLED intermediates, cross-coupling reactions 485799-04-0
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine Thiazole C13H20BN3O3S 309.21 (estimated) Thiazole, morpholine Not reported Pharmaceutical research, materials science 1402172-49-9
4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (4b) Benzene C17H25BNO4 318.20 Methoxy, boronate, morpholine 67% Cross-coupling precursor Not explicitly provided
4-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine Pyridine C16H25BN2O3 304.20 Methyl, pyridine, morpholine Not reported Catalysis, organic intermediates 1684430-49-6

Structural and Electronic Comparisons

  • Heterocycle Effects :

    • Pyrazine (target compound): Electron-deficient due to two nitrogen atoms, enhancing reactivity in cross-coupling reactions compared to pyridine or benzene derivatives .
    • Pyridine/Thiazole : Pyridine (one nitrogen) and thiazole (nitrogen + sulfur) offer moderate electron-withdrawing effects, while thiazole’s sulfur atom may improve coordination in metal complexes .
    • Benzene Derivatives (e.g., 4b): Electron-rich methoxy substituents stabilize the boronate group but reduce cross-coupling efficiency compared to electron-deficient heterocycles .
  • Morpholine: Enhances solubility and bioavailability, critical for pharmaceutical applications .

Application-Specific Performance

  • Pharmaceuticals : Thiazole and pyridine derivatives are prioritized for drug discovery due to their prevalence in bioactive molecules (e.g., kinase inhibitors) .
  • Materials Science : Pyrazine and pyridine boronate esters are used in OLEDs and conductive polymers due to their planar structures and electronic properties .
  • Cross-Coupling : Pyrazine derivatives exhibit superior reactivity in Suzuki-Miyaura reactions compared to benzene analogs, as demonstrated by faster coupling rates in palladium-catalyzed systems .

Research Findings and Data

Stability and Reactivity

  • Boronate esters with electron-deficient cores (e.g., pyrazine) are more prone to hydrolysis than electron-rich analogs. Storage under inert atmospheres (2–8°C) is recommended .
  • The morpholine group reduces crystallinity, complicating X-ray analysis but improving solubility in DMSO and methanol .

Commercial Availability

  • Pyridine and pyrimidine variants are widely available (e.g., Thermo Scientific, BLD Pharm), while the pyrazine analog is less common, reflecting synthetic challenges .

Q & A

Q. What are the established synthetic routes for 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)morpholine, and what are the critical reaction parameters?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative route involves:

Borylation : Reacting a halogenated pyrazine precursor (e.g., 5-bromopyrazinyl-morpholine) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .

Purification : Column chromatography using hexanes/ethyl acetate gradients with additives like triethylamine (0.25%) to suppress boronic acid degradation .

Yield Optimization : Typical yields range from 27% to 62%, depending on substrate reactivity and catalyst loading .

Q. Critical Parameters :

  • Catalyst System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for Suzuki-Miyaura coupling .
  • Base : CsF or K₂CO₃ to activate the boronate .
  • Temperature : 60–100°C to balance reactivity and side-product formation .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazine-morpholine linkage (e.g., δ 3.7–4.2 ppm for morpholine protons, δ 8.5–9.0 ppm for pyrazine protons) .
    • ¹¹B NMR : A singlet near δ 30–35 ppm confirms intact boronate ester functionality .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic patterns for boron .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize the low yields observed in the synthesis of this compound?

Methodological Answer: Low yields (e.g., 27% in ) often stem from competitive side reactions (e.g., protodeboronation or homocoupling). Strategies include:

  • Catalyst Screening : Test Pd catalysts (e.g., XPhos Pd G3) for improved turnover .
  • Solvent Optimization : Use degassed toluene/DMF mixtures to stabilize intermediates .
  • Additives : Introduce phase-transfer catalysts (e.g., TBAB) or scavengers (e.g., molecular sieves) to suppress hydrolysis .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) and improve efficiency .

Q. Example Optimization Table :

ParameterStandard ConditionOptimized ConditionYield Improvement
CatalystPd(dppf)Cl₂XPhos Pd G3+20%
Temperature80°C100°C (microwave)+15%
BaseK₂CO₃CsF+10%

Q. What strategies are effective in resolving contradictions between expected and observed spectroscopic data?

Methodological Answer: Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism, residual solvents, or regioisomers. Approaches include:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substitution patterns .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for unambiguous structure determination if crystals are obtainable .
  • Dynamic NMR : Heat samples to 50–60°C to resolve broadening caused by slow exchange processes .

Q. How can this compound be utilized in designing Suzuki-Miyaura cross-coupling reactions for complex molecular architectures?

Methodological Answer: The boronate group enables cross-coupling with aryl halides to construct biaryl or heteroaryl systems.

  • Substrate Scope : Couple with electron-deficient aryl bromides (e.g., 4-bromobenzonitrile) for drug-like scaffolds .
  • Regioselectivity : Use directing groups (e.g., morpholine) to control coupling positions .
  • One-Pot Reactions : Combine borylation and coupling steps to streamline synthesis .

Q. Case Study :

  • Reaction : 4-(5-boronate-pyrazinyl)morpholine + 4-iodophenol → 4-(5-(4-hydroxyphenyl)pyrazinyl)morpholine.
  • Conditions : Pd(OAc)₂, SPhos ligand, K₃PO₄, 90°C, 12h → 75% yield .

Q. What computational methods aid in predicting the electronic properties of this compound for materials science applications?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies and charge distribution. The pyrazine-morpholine system shows a HOMO-LUMO gap of ~4.5 eV, suitable for optoelectronic materials .
  • Molecular Dynamics : Simulate π-stacking interactions in crystal packing or polymer matrices .
  • Solubility Prediction : COSMO-RS to optimize solvent systems (e.g., DCM/THF) for thin-film fabrication .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL)morpholine
Reactant of Route 2
Reactant of Route 2
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL)morpholine

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